molecular formula C22H39N B14485934 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine CAS No. 63722-61-2

2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine

Cat. No.: B14485934
CAS No.: 63722-61-2
M. Wt: 317.6 g/mol
InChI Key: DMJDLSDHAZEJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a piperidine ring substituted with a dicyclohexylethyl group and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Substitution Reactions: The dicyclohexylethyl group and the prop-2-en-1-yl group can be introduced through substitution reactions. Common reagents for these reactions include alkyl halides and Grignard reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides and Grignard reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple heterocyclic amine.

    N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different positions on the piperidine ring.

Uniqueness

2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

63722-61-2

Molecular Formula

C22H39N

Molecular Weight

317.6 g/mol

IUPAC Name

2-(2,2-dicyclohexylethyl)-1-prop-2-enylpiperidine

InChI

InChI=1S/C22H39N/c1-2-16-23-17-10-9-15-21(23)18-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h2,19-22H,1,3-18H2

InChI Key

DMJDLSDHAZEJLE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.